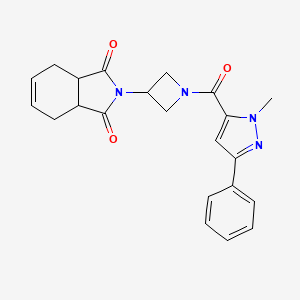
4-cyclopentyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-cyclopentyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C13H14FN3S and a molecular weight of 263.33 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14FN3S/c14-11-8-4-3-7-10(11)12-15-16-13(18)17(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,16,18) . This code provides a specific description of the molecular structure.Physical And Chemical Properties Analysis
The compound “4-cyclopentyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol” has a molecular weight of 263.33 . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Experimental and Theoretical Analysis
1,2,4-Triazole derivatives, including those with fluoro substituents, have been synthesized and characterized through experimental and theoretical analyses. These compounds exhibit a range of intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions, which are crucial for understanding their potential applications in fields like material science and molecular engineering. The detailed study of these interactions helps in predicting the behavior of such compounds in different environments and could guide the design of new materials with specific properties (Shukla et al., 2014).
Synthesis and Physical-Chemical Properties
The synthesis of new derivatives of 1,2,4-triazoles and their physical-chemical properties have been investigated, demonstrating their versatility in creating compounds with potential pharmacological activities. These studies underline the importance of 1,2,4-triazole derivatives in developing new therapeutic agents, highlighting their synthesis and the prediction of activity through computational methods (Khilkovets, 2021).
Anticancer Activity
Several studies have focused on the synthesis and evaluation of 1,2,4-triazole derivatives for anticancer activity. These compounds have been tested against various cancer cell lines, showing moderate to excellent antitumor activity. Such research is pivotal in the quest for new anticancer drugs, providing a foundation for further investigation into the therapeutic potential of 1,2,4-triazole derivatives (Bhat et al., 2009).
Corrosion Inhibition
The application of 1,2,4-triazole derivatives in corrosion inhibition has been explored, with studies demonstrating their effectiveness in protecting metals from corrosion in various environments. This research is significant for industries that require materials resistant to corrosion, offering insights into the development of more efficient and environmentally friendly corrosion inhibitors (Chauhan et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-cyclopentyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3S/c14-11-8-4-3-7-10(11)12-15-16-13(18)17(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVZFPSTDOVDCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NNC2=S)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopentyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


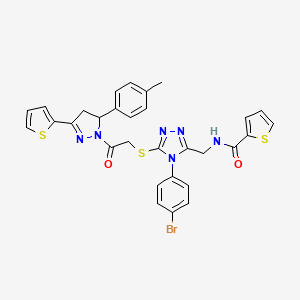
![3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2724287.png)


![12-(4-Chlorobenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2724294.png)
![[2-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B2724296.png)
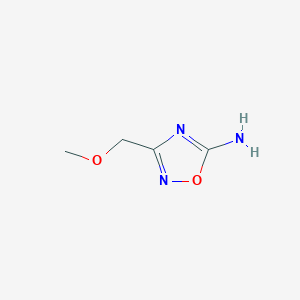
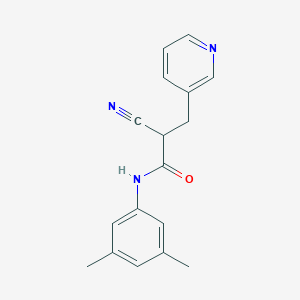
![N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2724300.png)
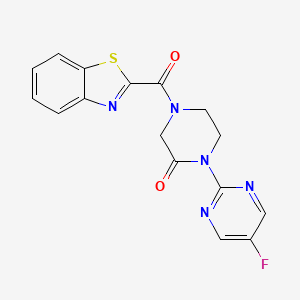
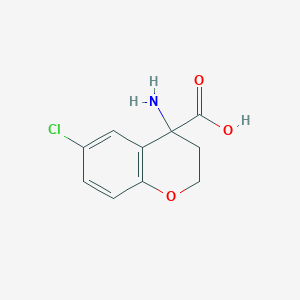
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2724304.png)
